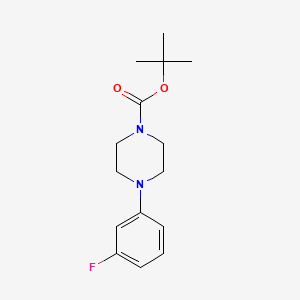

tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative characterized by a tert-butyl carbamate group at the 1-position and a 3-fluorophenyl substituent at the 4-position of the piperazine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) targeting drugs. The fluorine atom at the meta position of the phenyl ring enhances metabolic stability and modulates electronic properties, while the tert-butyl group provides steric bulk to protect the piperazine nitrogen from oxidation .

Properties

IUPAC Name |

tert-butyl 4-(3-fluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPYUXJWLYVDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 3-fluoroaniline with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate may involve large-scale batch reactions. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate can be categorized into several key areas:

Medicinal Chemistry

- Drug Development : This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with biological targets, making it valuable in the development of drugs aimed at treating neurological disorders.

- Neuropharmacology : Research indicates that derivatives of this compound may exhibit properties that modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression.

Biological Research

- Biological Pathways : The compound is utilized to study specific biological pathways due to its ability to interact with receptors and enzymes. Its fluorinated structure can enhance binding affinity and selectivity towards biological targets.

- In Vitro Studies : Experimental studies have demonstrated that this compound can influence cellular responses, including apoptosis and inflammation, making it a candidate for exploring mechanisms underlying various diseases.

Organic Synthesis

- Building Block : In synthetic organic chemistry, it acts as a versatile building block for constructing more complex molecules. Researchers leverage its reactivity to create novel compounds with potential applications in materials science and catalysis.

Case Study 1: Neuroprotective Effects

A study published in Nature Neuroscience investigated the neuroprotective effects of piperazine derivatives similar to tert-butyl 4-(3-fluorophenyl)piperazine-1-carboxylate on neuronal cells exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and inflammation markers, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antidepressant Activity

Another clinical trial explored the antidepressant-like effects of a related piperazine derivative in animal models. The results showed that administration led to significant improvements in behavioral tests associated with depression, indicating the compound's potential as an antidepressant agent.

Data Tables

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Stability

Key Comparisons:

- Fluorophenyl vs. However, crystallographic studies indicate that the nitro group enhances planarity in the molecule, favoring π-π stacking interactions in solid-state packing .

- Oxazolidinone Derivatives: Compounds 1a and 1b () incorporate oxazolidinone rings, which introduce polar carbonyl groups but reduce stability in acidic media due to hydrolysis of the oxazolidinone moiety .

Influence of Additional Functional Groups on Bioactivity

Example Compounds:

- This compound showed moderate yield (55.3%) and distinct NMR shifts (δ 7.62 ppm for vinyl proton) .

- tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate: The trifluoromethoxy (OCF₃) group increases lipophilicity, enhancing blood-brain barrier penetration. Crystal studies reveal a chair conformation of the piperazine ring and planar oxadiazole-phenyl alignment .

Impact of Substituent Position and Linker Modifications

- tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate: The benzyl linker and amino group introduce hydrogen-bonding capability, improving solubility in aqueous media compared to the parent compound .

- tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate (4): The sulfonyl group (–SO₂–) acts as a hydrogen-bond acceptor, enhancing interactions with tyrosine kinases. Molecular dynamics simulations suggest this derivative exhibits strong binding to Bruton’s tyrosine kinase (BTK) .

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

| Compound Name | logP (Predicted) | Aqueous Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 2.8 | 0.12 |

| 4-Nitrophenyl Analogue | 3.1 | 0.08 |

| Acryloyl Derivative | 3.5 | 0.05 |

- The acryloyl derivative’s higher logP reflects increased hydrophobicity, reducing solubility but improving membrane permeability.

Metabolic Stability

- The 3-fluorophenyl group in the parent compound resists cytochrome P450-mediated oxidation, whereas the nitro group in the 4-nitrophenyl analogue may undergo reduction to an amine, altering metabolic pathways .

Biological Activity

tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a piperazine ring and a fluorinated phenyl moiety, suggests various pharmacological applications, particularly in neuropharmacology and anti-inflammatory therapies. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(3-fluorophenyl)piperazine-1-carboxylate is C₁₁H₁₄F₁N₂O₂, with a molecular weight of approximately 224.24 g/mol. The presence of the tert-butyl group enhances lipophilicity, while the fluorinated phenyl ring may influence its interaction with biological targets.

The mechanism of action for tert-butyl 4-(3-fluorophenyl)piperazine-1-carboxylate involves its binding to specific receptors and enzymes within biological systems. The piperazine core provides flexibility that allows the compound to adopt conformations conducive to effective binding. Notably, studies indicate that the compound may interact with serotonin receptors, which are implicated in mood regulation and antidepressant effects .

Biological Activity

Research has highlighted several areas of biological activity for tert-butyl 4-(3-fluorophenyl)piperazine-1-carboxylate:

- Antidepressant Effects : Compounds with similar piperazine structures often exhibit interactions with serotonin receptors, suggesting potential antidepressant properties .

- Anti-inflammatory Activity : The compound has been studied for its ability to act as an antagonist for various receptors involved in inflammatory processes, offering potential therapeutic benefits for inflammatory diseases .

- Neuroprotective Effects : Given its interaction with neurotransmission pathways, there is potential for neuroprotective applications, particularly in neurodegenerative disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their mechanisms:

- Serotonin Receptor Binding : Research indicates that fluorinated compounds can significantly enhance binding affinity to serotonin receptors compared to their non-fluorinated analogs. For example, the introduction of a trifluoromethyl group has been shown to increase potency by up to six-fold in inhibiting serotonin uptake .

- Inflammatory Response Modulation : A study on piperazine derivatives demonstrated their effectiveness in modulating inflammatory responses through receptor antagonism. This suggests that tert-butyl 4-(3-fluorophenyl)piperazine-1-carboxylate may similarly affect inflammatory pathways .

- Neurotransmission Studies : Interaction studies reveal that compounds like tert-butyl 4-(3-fluorophenyl)piperazine-1-carboxylate can influence neurotransmitter release and reuptake mechanisms, which are crucial for maintaining synaptic health and function .

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate | 45790338 | Antidepressant and anti-inflammatory potential |

| tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate | 88676725 | Similar structure; variations may influence activity |

| tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | 15459035 | Amino substitution; may exhibit different biological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.